4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
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Overview
Description
4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is an organic compound characterized by a pyrazole ring substituted with ethyl and methyl groups, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid typically involves the formation of the pyrazole ring followed by its attachment to the benzoic acid moiety. One common method includes the cyclization of appropriate hydrazine derivatives with diketones to form the pyrazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring with the benzoic acid moiety also provides distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C14H16N2O2/c1-4-16-10(3)13(9(2)15-16)11-5-7-12(8-6-11)14(17)18/h5-8H,4H2,1-3H3,(H,17,18) |
InChI Key |
ZAPFDQLNZLPAPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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